molecular formula C10H10F3N B13255033 N-(cyclopropylmethyl)-2,3,4-trifluoroaniline

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline

Cat. No.: B13255033
M. Wt: 201.19 g/mol
InChI Key: IKABFIJFSKCKIA-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline is a fluorinated aromatic amine characterized by a cyclopropylmethyl group attached to the nitrogen atom of a 2,3,4-trifluoroaniline backbone. Its molecular formula is C₁₁H₁₁F₃N, with a molecular weight of 220.21 g/mol. The compound features three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity. The cyclopropylmethyl substituent introduces steric bulk and enhances lipophilicity, making it distinct from simpler fluoroaniline derivatives .

The compound’s commercial availability has been discontinued, as noted in supplier catalogs , but its synthetic intermediates, such as 2,3,4-trifluoroaniline (CAS 3862-73-5), remain critical in organic synthesis .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline

InChI

InChI=1S/C10H10F3N/c11-7-3-4-8(10(13)9(7)12)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

InChI Key

IKABFIJFSKCKIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as microwave-assisted synthesis or electrochemical methods to achieve higher reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Fluoroaniline Derivatives

Compound Name Substituents on Aniline Ring N-Substituent Molecular Formula Molecular Weight (g/mol)
N-(cyclopropylmethyl)-2,3,4-trifluoroaniline 2-, 3-, 4-F Cyclopropylmethyl C₁₁H₁₁F₃N 220.21
2,3,4-Trifluoroaniline (parent compound) 2-, 3-, 4-F None C₆H₄F₃N 147.10
N-(1H-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline 2-, 3-, 4-F Benzotriazolylmethyl C₁₃H₉F₃N₄ 278.24
N-[(1-Methylpyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline 2-CF₃ (1-Methylpyrazol-4-yl)methyl C₁₂H₁₁F₃N₄ 268.24
Profluralin (herbicide analog) 2,6-NO₂; 4-CF₃ Cyclopropylmethyl + propyl C₁₄H₁₅F₃N₃O₄ 370.29

Key Observations :

  • Electronic Effects: The 2,3,4-trifluoro substitution pattern creates a strongly electron-deficient aromatic ring, enhancing electrophilic substitution resistance compared to mono- or di-fluoro analogs (e.g., 2,4-difluoroaniline) .
  • Steric and Lipophilic Effects : The cyclopropylmethyl group in the target compound increases steric hindrance and lipophilicity (logP ~2.8 estimated) compared to smaller N-substituents like methyl or benzotriazolylmethyl .

Physicochemical Properties

Table 2: Physical Properties of Fluoroanilines

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Water)
2,3,4-Trifluoroaniline 92 (48 mmHg) 1.393 Low
2,4,5-Trifluoroaniline Not reported Not reported Low
This compound Not reported Estimated ~1.2 Very low
N-(1H-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline Not reported Not reported Low (organic-soluble)

Key Observations :

  • The parent compound, 2,3,4-trifluoroaniline, has a boiling point of 92°C at 48 mmHg and a density of 1.393 g/cm³ , typical for low-molecular-weight fluoroaromatics .
  • Bulky N-substituents (e.g., benzotriazolylmethyl) further reduce water solubility due to increased hydrophobicity .

Table 3: Hazard Classification of Fluoroanilines

Compound Name Hazard Class (GHS) Key Risks
2,3,4-Trifluoroaniline Not classified Irritant (skin/eyes)
4-Fluoroaniline Class 8 (Corrosive) Skin corrosion
This compound Not classified Limited data

Key Observations :

  • The cyclopropylmethyl derivative’s discontinued commercial status suggests handling challenges or niche applications .

Biological Activity

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C10_{10}H10_{10}F3_3N
  • Structural Features : A trifluoromethyl group and a cyclopropylmethyl substituent attached to an aniline structure.

These features contribute to its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.

Antitumor Potential

Preliminary studies suggest that this compound exhibits antitumor activity . The trifluoromethyl group is believed to enhance binding affinities to specific molecular targets involved in cancer pathways. Research indicates that compounds with similar structures often interact with enzymes or receptors critical for tumor growth and progression.

The mechanism of action involves:

  • Binding Affinity : The cyclopropylmethyl group may influence the compound's binding affinity to various enzymes or receptors.
  • Metabolic Stability : The trifluoromethyl moiety can enhance stability and bioavailability, allowing for prolonged therapeutic effects.

Studies have shown that compounds with similar functionalities can inhibit key signaling pathways in cancer cells, although specific pathways for this compound remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Aniline Derivative : Starting with an appropriate aniline precursor.
  • Introduction of Trifluoromethyl Group : Utilizing trifluoromethylating agents under controlled conditions.
  • Cyclopropylmethyl Substitution : Incorporating the cyclopropylmethyl group through nucleophilic substitution reactions.

Optimization of these steps is crucial for maximizing yield and purity .

Comparison with Similar Compounds

Compound NameKey FeaturesUniqueness
4-(Methoxy)-3-(trifluoromethyl)anilineLacks cyclopropyl groupDifferent chemical properties due to methoxy
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)anilineContains methoxy instead of amineAlters reactivity and biological interactions
N-Cyclopropyl-5-(trifluoromethyl)benzamideLacks the aniline structureUnique due to benzamide linkage
2-Iodo-5-(trifluoromethyl)benzamideLacks cyclopropyl groupChanges physical and chemical properties

The distinct combination of the cyclopropyl and trifluoromethyl groups in this compound imparts unique reactivity patterns not observed in similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds similar to this compound:

  • In vitro Studies : Investigations revealed that compounds with trifluoromethyl substitutions often demonstrate enhanced activity against various cancer cell lines.
  • Target Identification : Research is ongoing to identify specific molecular targets affected by this compound. Initial findings suggest potential interactions with G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways associated with cancer .

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